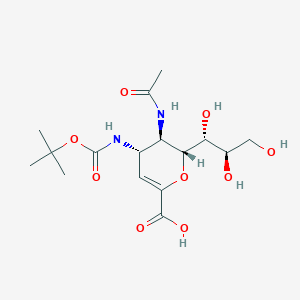

4-N-tert-Butyloxycarbonyl Zanamivir Amine

Descripción

Contextualizing Zanamivir (B325) within Neuraminidase Inhibitor Research

Zanamivir is a potent and specific inhibitor of the neuraminidase enzyme found on the surface of influenza A and B viruses. nih.govnih.govrsc.org This enzyme is critical for the release of newly formed virus particles from infected host cells, and thus, its inhibition prevents the spread of the virus. rsc.orgyoutube.comyoutube.com The design of Zanamivir was a landmark achievement in structure-based drug design. electronicsandbooks.com Its development has spurred further research into other neuraminidase inhibitors like Oseltamivir, Peramivir, and Laninamivir, all of which have become important tools in combating influenza. nih.gov

The clinical efficacy of Zanamivir, delivered via inhalation, has been demonstrated in reducing the severity and duration of influenza symptoms. nih.govacs.org The success of Zanamivir and other neuraminidase inhibitors underscores the importance of targeting viral-specific enzymes in the development of effective antiviral therapies. nih.gov

Role of Protecting Group Chemistry in Complex Molecule Synthesis

The synthesis of complex organic molecules like Zanamivir is a multistep process that requires precise control over chemical reactions. numberanalytics.com Protecting groups are essential tools in this endeavor, functioning as temporary shields for reactive functional groups within a molecule. jocpr.comfiveable.mewikipedia.org This temporary masking prevents unwanted side reactions and allows chemists to selectively modify other parts of the molecule. numberanalytics.comjocpr.com

The selection of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal once its protective role is complete. numberanalytics.com A common protecting group used in organic synthesis is the tert-butyloxycarbonyl (Boc) group. The Boc group is typically used to protect amines and can be removed under acidic conditions. nih.gov In the synthesis of Zanamivir, protecting group strategies are vital for achieving the desired chemical transformations with high yield and purity. nih.govwikipedia.org

Significance of 4-N-tert-Butyloxycarbonyl Zanamivir Amine as a Synthetic Precursor

The compound this compound is a key intermediate in several synthetic routes to Zanamivir. Its importance lies in the strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the C-4 amino group of the Zanamivir scaffold.

In one synthetic approach, a precursor molecule is treated with a reagent to introduce the Boc-protected amine. This step is crucial for subsequent transformations. For instance, the presence of the Boc group allows for the selective manipulation of other functional groups on the pyranose ring. nih.gov

Propiedades

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O9/c1-7(20)17-11-8(18-15(25)27-16(2,3)4)5-10(14(23)24)26-13(11)12(22)9(21)6-19/h5,8-9,11-13,19,21-22H,6H2,1-4H3,(H,17,20)(H,18,25)(H,23,24)/t8-,9+,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABHEKROSIBCHI-IINAIABHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Transformations Involving 4 N Tert Butyloxycarbonyl Zanamivir Amine

Role as an Intermediate in Zanamivir (B325) Total Synthesis

The tert-butyloxycarbonyl (Boc) protecting group on the C-4 amine of the zanamivir scaffold is instrumental in multi-step synthetic routes. nih.govgoogle.com This protecting group strategy prevents the nucleophilic amine from participating in unwanted side reactions during the chemical transformations required to construct the final zanamivir molecule. nih.govelectronicsandbooks.com The synthesis often involves the construction of the dihydropyran core, followed by the introduction of various functional groups. The Boc group on the C-4 amine ensures that this position remains unreactive until its planned deprotection and subsequent conversion to the guanidinyl group characteristic of zanamivir. nih.govgoogle.com

Deprotection Strategies for the N-Boc Group

Acid-mediated deprotection is a common and effective method for cleaving the N-Boc group. nih.gov Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently used. nih.govgoogle.comnih.gov The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. fishersci.co.uk

For instance, in the synthesis of certain zanamivir analogues, the N-Boc group is removed by treatment with TFA in a solvent like dichloromethane (B109758) (CH2Cl2). nih.gov Similarly, a solution of HCl in an organic solvent can achieve the same transformation. nih.gov A patent describes a method where the Boc-protected intermediate is dissolved in TFA and stirred at room temperature for 24 hours to yield the deprotected amine. google.com

Table 1: Common Acidic Reagents for N-Boc Deprotection

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | CH2Cl2, Room Temperature | nih.gov |

While acidic deprotection is robust, the harsh conditions can sometimes lead to the degradation of sensitive functional groups elsewhere in the molecule. This has prompted the development of milder deprotection methods.

Although not explicitly detailed for 4-N-tert-Butyloxycarbonyl Zanamivir Amine in the provided context, general organic synthesis literature describes various mild methods for N-Boc deprotection that could be applicable. These include the use of reagents like cerium(III) chloride heptahydrate with sodium iodide, and thermal deprotection. researchgate.net The choice of a mild deprotection strategy would be crucial in syntheses where acid-labile groups are present on the zanamivir scaffold.

Downstream Functionalization after N-Boc Removal

Once the N-Boc group is removed to unveil the C-4 primary amine, this nucleophilic site becomes available for a variety of downstream functionalization reactions. The primary application of this step in the total synthesis of zanamivir is the introduction of the guanidinyl group. nih.gov This is often achieved by reacting the free amine with a guanidinylating agent. nih.gov

Beyond the synthesis of zanamivir itself, the deprotected C-4 amine serves as a handle for creating a diverse range of zanamivir analogues. nih.govnih.govnih.gov This allows for the exploration of the structure-activity relationship (SAR) at this position, with the goal of developing new neuraminidase inhibitors with improved properties. nih.govnih.gov

Derivatization and Analogue Synthesis via the C-4 Amine Moiety

The C-4 amine of zanamivir is a key site for structural modification to generate novel analogues. The N-Boc protected intermediate is crucial for these synthetic endeavors, allowing for the selective introduction of various substituents at the C-4 position after deprotection. nih.govresearchgate.net

Coupling with Boc-Protected Amino Acids and Peptidomimetics

A significant area of zanamivir analogue synthesis involves the coupling of amino acids and peptidomimetics to the C-4 amine. nih.gov This strategy aims to explore potential interactions with the neuraminidase enzyme active site. The synthesis typically involves the coupling of a Boc-protected amino acid to the deprotected C-4 amine of the zanamivir intermediate. nih.govresearchgate.net

Standard peptide coupling reagents, such as 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA), are employed to facilitate the formation of the amide bond. nih.govresearchgate.netmdpi.com Following the coupling reaction, the remaining protecting groups, including the newly introduced Boc group on the amino acid and any other protecting groups on the zanamivir scaffold (like acetyl groups), are removed to yield the final C-4 modified zanamivir analogue. nih.govmdpi.com For example, a zanamivir analogue bearing an L-asparagine moiety was synthesized using this approach. nih.gov

Table 2: Reagents for Coupling Amino Acids to Zanamivir C-4 Amine

| Coupling Reagent | Additive/Base | Typical Solvent | Reference |

|---|

These synthetic strategies, enabled by the use of this compound, have been instrumental in the exploration of the chemical space around the zanamivir scaffold, leading to a deeper understanding of the requirements for potent neuraminidase inhibition.

Introduction of Diverse Functional Groups at the C-4 Position

The strategic location of the C-4 amino group, after deprotection of the Boc group, allows for the introduction of a variety of functional groups to probe interactions within the neuraminidase active site. Researchers have successfully synthesized numerous zanamivir analogues by modifying this position.

One common approach involves the conversion of the C-4 amine to an azide (B81097) group. This azide derivative serves as a versatile intermediate for copper(I)-catalyzed 1,3-dipolar cycloaddition reactions with various alkynes, yielding a series of C-4 triazole-containing zanamivir analogues. mdpi.com

Direct modification of the C-4 amine has also been explored. For instance, coupling reactions with Boc-protected amino acids have been used to introduce amino acid moieties at this position. mdpi.com Similarly, reactions with substituted isothiocyanates and isocyanates can be performed to generate C-4 thiocarbamide and carbamide derivatives, respectively. mdpi.com Other modifications include the introduction of cyclic secondary amines. mdpi.com These synthetic strategies demonstrate the versatility of the C-4 position for creating a diverse library of zanamivir derivatives.

Synthesis of C-4 Modified Zanamivir Analogues for Structure-Activity Relationship Studies

The primary goal of synthesizing diverse C-4 modified analogues is to conduct structure-activity relationship (SAR) studies, which are crucial for understanding how different chemical groups influence the drug's binding affinity and inhibitory activity against influenza neuraminidase.

Initial studies on C-4 derivatization revealed that many modifications were detrimental to the compound's efficacy. The introduction of thiocarbamates, α-amino acids, or cyclic secondary amines at the C-4 position generally resulted in a significant decrease in inhibitory activity against both H3N2 and H5N1 influenza virus neuraminidases. mdpi.com For example, a zanamivir analogue featuring an L-asparagine moiety at C-4 was found to be 200 to 400 times less potent than the parent zanamivir. mdpi.com

However, more targeted modifications have yielded promising results. In an effort to exploit a flexible region of the enzyme known as the 430-loop, a series of C-4 guanidino analogues with modifications at the C-1 carboxyl group were synthesized. researchgate.netacs.orgnih.gov One compound from this series, Compound 9f , which features a 3-fluorobenzyl amine group at C-1, exhibited inhibitory potency comparable to zanamivir against multiple neuraminidase subtypes. acs.orgnih.govelsevierpure.com Another study reported Compound D26 , a C-4 modified analogue, which showed potent inhibition with IC₅₀ values of 0.58 µM against N2 neuraminidase and 2.72 µM against N1 neuraminidase. nih.gov

These SAR studies highlight the sensitive nature of the C-4 position, where the guanidino group is critical for strong binding, but also reveal that carefully designed modifications can lead to analogues with retained or sometimes unique activity profiles. researchgate.netnih.gov

| Compound | C-4 Modification | Neuraminidase Subtype | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Zanamivir | Guanidino | H3N2 | 0.0014 µM | acs.orgnih.gov |

| Zanamivir | Guanidino | H5N1 | 0.012 µM | acs.orgnih.gov |

| Zanamivir | Guanidino | H1N1 | 0.001 µM | acs.orgnih.gov |

| Compound 9f | Guanidino (with C-1 modification) | H3N2 | 0.013 µM | acs.orgnih.gov |

| Compound 9f | Guanidino (with C-1 modification) | H5N1 | 0.001 µM | acs.orgnih.gov |

| Compound 9f | Guanidino (with C-1 modification) | H1N1 | 0.09 µM | acs.orgnih.gov |

| Compound D26 | Modified Guanidinium Bioisostere | H3N2 (N2) | 0.58 µM | nih.gov |

| Compound D26 | Modified Guanidinium Bioisostere | H5N1 (N1) | 2.72 µM | nih.gov |

Application in Prodrug Design and Synthesis

Despite its potent antiviral activity, zanamivir suffers from extremely low oral bioavailability, estimated at around 2%, which limits its administration to oral inhalation. mdpi.comnih.gov This significant pharmacokinetic drawback has spurred the development of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. researchgate.net The use of 4-N-Boc-zanamivir amine and its derivatives is central to many of these prodrug strategies. nih.gov

Conjugation Strategies for Prodrug Development

A primary strategy for improving the oral absorption of zanamivir involves conjugation with other molecules to create a more lipophilic compound that can be recognized by intestinal transporters. nih.gov One of the most successful approaches targets the human peptide transporter 1 (hPepT1), which is highly expressed in the small intestine. mdpi.com

To achieve this, researchers have synthesized a series of acyloxy ester prodrugs by conjugating amino acids to the zanamivir scaffold. mdpi.comnih.gov The synthesis typically begins with Boc-protected zanamivir. nih.gov This intermediate is reacted with a pre-synthesized amino acid α-chloromethyl ester. nih.gov Following the conjugation, the Boc protecting group on the amino acid is removed using trifluoroacetic acid (TFA), yielding the final prodrug. nih.gov The L-valyl prodrug of zanamivir is a prominent example of this strategy, demonstrating a threefold higher uptake in cells overexpressing the PEPT1 transporter compared to zanamivir alone. mdpi.com

Structural Modifications for Enhanced Prodrug Characteristics

Beyond the choice of the conjugated amino acid, other structural modifications can be made to optimize the prodrug's characteristics, such as chemical stability, membrane transport, and efficient enzymatic activation back to the parent drug. nih.gov

One key area of modification is the linker used to attach the promoiety (the amino acid) to the drug. For acyloxyester prodrugs of zanamivir, an ethyl bridge was specifically chosen over a methyl bridge for the linker. nih.gov This decision was based on studies showing that the ethyl bridge confers greater chemical stability to the resulting prodrug. nih.gov

The development of zanamivir prodrugs has also explored other avenues, such as modifying the highly basic C-4 guanidino group itself. nih.gov One approach involved N-hydroxylation of the guanidino group and masking the carboxylic acid and glycerol (B35011) side chains with ester groups to increase lipophilicity. nih.gov However, in vivo studies in rats showed that these particular prodrugs did not achieve a convincing level of oral bioavailability, suggesting that simply increasing lipophilicity may not be sufficient to overcome the absorption barriers for this molecule. nih.gov This highlights the success of the targeted transporter strategy, which not only masks polarity but also hijacks a specific uptake mechanism in the gut. mdpi.comnih.gov

Spectroscopic Characterization and Analytical Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-N-tert-Butyloxycarbonyl Zanamivir (B325) Amine, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the molecule. The introduction of the tert-Butyloxycarbonyl (Boc) protecting group at the C-4 amine position results in a characteristic signal. The nine equivalent protons of the tert-butyl group typically appear as a prominent singlet in the upfield region of the spectrum, usually between δ 1.4-1.5 ppm. The NH proton of the carbamate (B1207046) linkage can also be observed, though its chemical shift and signal breadth can vary depending on the solvent and concentration. Other key signals include the acetyl methyl protons (around δ 2.0 ppm) and the complex multiplets corresponding to the pyran ring and glycerol (B35011) side-chain protons.

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | Singlet |

| -NH-C=O (Amide) | ~8.0 | Broad Singlet |

| -C=O-CH₃ (Acetyl) | ~2.0 | Singlet |

| Pyran Ring & Side Chain Protons | 3.5 - 5.5 | Multiplets |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in 4-N-tert-Butyloxycarbonyl Zanamivir Amine gives rise to a distinct signal, allowing for complete structural assignment. The Boc group itself introduces two characteristic signals: one for the quaternary carbon of the tert-butyl group at approximately δ 80 ppm and another for the carbonyl carbon of the carbamate at around δ 155 ppm. The remaining signals correspond to the carbons of the dihydropyran ring, the acetyl group, and the glycerol side chain, providing a complete carbon "fingerprint" of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ ppm) |

|---|---|

| Boc Group | |

| -C (CH₃)₃ | ~80 |

| -NH-C =O-O- | ~155 |

| -C(C H₃)₃ | ~28 |

| Zanamivir Backbone | |

| -C =O (Acetyl) | ~173 |

| -C=O-C H₃ (Acetyl) | ~23 |

| Pyran Ring & Side Chain Carbons | 50 - 100 |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Structural Fragmentation

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for obtaining structural information through controlled fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this Zanamivir derivative. In positive ion mode, the analysis typically reveals the protonated molecule [M+H]⁺. For this compound, with a molecular weight of 390.39 g/mol , the expected ion would be observed at an m/z (mass-to-charge ratio) of approximately 391.4.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). A characteristic fragmentation pattern for Boc-protected amines involves the facile loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) upon collisional activation. Therefore, prominent fragment ions at m/z 335.4 (loss of C₄H₈) and m/z 291.4 (loss of C₅H₉O₂) would be expected, confirming the presence and location of the protecting group.

Table 3: Expected ESI-MS Fragmentation Data

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M+H]⁺ | 391.4 | Protonated Molecular Ion |

| [M+H - C₄H₈]⁺ | 335.4 | Loss of isobutylene from Boc group |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of the protection reaction.

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the title compound. Based on established methods for Zanamivir and its analogues, a reversed-phase HPLC (RP-HPLC) method is most suitable. Such a method would typically utilize a C18 or a Cyano-phase column.

The mobile phase would likely consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes. Detection is commonly performed using a UV detector, typically in the range of 210-230 nm. Under optimized conditions, this compound would elute as a single, sharp peak with a specific retention time, allowing for its separation from starting materials, reagents, and any potential by-products. Purity is then calculated based on the relative peak area.

Table 4: Typical HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 25 °C |

Research Perspectives and Future Directions

Design of Next-Generation Neuraminidase Inhibitors Utilizing the Zanamivir (B325) Scaffold

The zanamivir molecule, with its guanidinyl group significantly enhancing binding to neuraminidase, serves as a foundational template for designing new and more effective inhibitors. nih.gov Research in this area focuses on modifications at various positions of the dihydropyran ring to improve pharmacological properties and overcome resistance.

One promising approach involves the derivatization at the C-4 and C-5 positions. For instance, the introduction of a triazole group at the C-4 position has been explored as a way to create novel zanamivir analogs. mdpi.com Similarly, modifications to the N-acetyl group at C-5 are being investigated to enhance interactions with the enzyme's active site. nih.gov The rationale behind these modifications is to exploit additional binding pockets within the neuraminidase active site that are not fully utilized by zanamivir itself.

Furthermore, the development of long-acting neuraminidase inhibitors is a key objective. Laninamivir, a derivative of zanamivir, is an example of a successful modification, where methylation of the C-7 hydroxyl group resulted in a longer-lasting therapeutic effect. nih.gov Future designs may incorporate similar strategies to prolong the inhibitor's activity, potentially leading to single-dose treatments.

The challenge of drug resistance, arising from mutations in the neuraminidase enzyme, is a major driver for the design of next-generation inhibitors. nih.gov By creating a diverse library of zanamivir derivatives, researchers aim to identify compounds that are less susceptible to the effects of these mutations. For example, creating analogs with different side chains could lead to inhibitors that maintain their efficacy against strains resistant to current drugs. nih.gov

Table 1: Zanamivir Derivatives and Their Modifications

| Derivative | Modification | Therapeutic Goal |

|---|---|---|

| Laninamivir | Methylation of the C-7 hydroxyl group | Long-acting inhibition nih.gov |

| C-4 Triazole Analogs | Introduction of a triazole group at C-4 | Novel interactions with the active site mdpi.com |

| C-5 Modified Analogs | Substitution of the N-acetyl group | Enhanced binding and overcoming resistance nih.gov |

Exploration of Novel Synthetic Pathways for Zanamivir Intermediates and Related Compounds

The synthesis of zanamivir and its intermediates is a complex process that has been the subject of considerable research to improve efficiency and yield. The original synthesis developed by von Itzstein and coworkers utilized sialic acid (Neu5Ac) as the starting material. nih.gov However, the cost and availability of this starting material have prompted the exploration of alternative synthetic routes.

Furthermore, the development of one-pot synthesis methodologies is a significant area of interest. A one-pot synthesis can streamline the production process by reducing the need for purification of intermediates, thereby saving time and resources. The exploration of such pathways is crucial for making zanamivir and its derivatives more accessible.

Table 2: Comparison of Synthetic Pathways to Zanamivir

| Starting Material | Key Reaction/Strategy | Advantages |

|---|---|---|

| Sialic Acid (Neu5Ac) | Original synthesis by von Itzstein | Established route |

| D-glucono-δ-lactone | Use of a chiral hydroxylamine and nitrone formation | More accessible and cost-effective starting material nih.gov |

| (E)-4-methoxy-benzyloxy-2-butanal | Asymmetric Henry reaction | High enantioselectivity nih.gov |

Impact of Protecting Group Strategies on Overall Synthetic Efficiency and Scalability

The tert-Butyloxycarbonyl (Boc) group is a commonly used protecting group for amines, including in the synthesis of zanamivir intermediates. nih.gov For example, in the synthesis of C-5 modified derivatives, the amine can be protected with a Boc group to allow for selective reactions at other positions. nih.gov The ease of introduction and removal of the Boc group makes it a valuable tool in these synthetic schemes.

The scalability of a synthesis is also heavily influenced by the protecting group strategy. For large-scale production, the reagents used for protection and deprotection should be inexpensive, readily available, and safe to handle. Furthermore, the purification methods required to remove the protecting groups and byproducts should be amenable to large-scale operations. Research into more efficient protecting group strategies, such as the use of orthogonal protecting groups that can be removed under different conditions, is crucial for developing commercially viable syntheses of zanamivir and its analogs.

Computational Chemistry Approaches in Predicting Derivatization Outcomes

Computational chemistry has become an indispensable tool in modern drug discovery and development, offering a way to predict the outcomes of chemical modifications before they are synthesized in the lab. In the context of zanamivir, computational approaches such as molecular docking and molecular dynamics simulations are used to predict how different derivatives will interact with the neuraminidase active site.

Molecular docking studies can be used to model the binding of potential zanamivir analogs to the neuraminidase enzyme. nih.gov These models can help to identify which modifications are likely to improve binding affinity and which may be detrimental. For example, docking studies can predict how changes to the side chains at various positions on the zanamivir scaffold will affect the interactions with key amino acid residues in the active site. nih.gov This information can guide the selection of the most promising candidates for synthesis and biological testing.

Computational methods are also valuable for understanding and predicting drug resistance. By modeling the effects of known mutations in the neuraminidase enzyme, researchers can predict how these mutations will affect the binding of existing and novel inhibitors. nih.govmdpi.com This can help in the design of "resistance-proof" inhibitors that are less susceptible to the effects of viral evolution.

Furthermore, computational tools can be used to predict the pharmacokinetic properties of new compounds, such as their absorption, distribution, metabolism, and excretion (ADME). nih.gov This is a critical aspect of drug design, as a compound with excellent inhibitory activity in vitro may fail in vivo if it has poor pharmacokinetic properties. By using computational models to predict these properties early in the design process, researchers can prioritize compounds that are more likely to be successful in clinical development. The integration of computational and experimental approaches is a powerful strategy for accelerating the discovery of the next generation of neuraminidase inhibitors. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-N-tert-Butyloxycarbonyl Zanamivir Amine, and how can experimental design optimize yield?

- Methodological Answer : Synthesis typically involves sequential protection of amine groups, coupling reactions, and purification. To optimize yield, employ statistical design of experiments (DoE) to evaluate variables (e.g., reaction temperature, solvent polarity, catalyst concentration). For example, a factorial design can identify interactions between parameters, reducing trial-and-error approaches . Post-synthesis, use HPLC or LC-MS to verify purity and structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the tert-butyloxycarbonyl (Boc) group and amine functionality. IR spectroscopy can validate carbonyl stretching (~1680–1720 cm⁻¹) from the Boc group. Mass spectrometry (HRMS or ESI-MS) provides molecular weight confirmation. Cross-reference spectral data with computational simulations (e.g., DFT calculations) for ambiguous peaks .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Follow institutional Chemical Hygiene Plans , including PPE (gloves, lab coats, goggles) and fume hood use. Conduct a risk assessment for inhalation/contact hazards. Store at -20°C in airtight containers to prevent degradation. Pre-experiment training with 100% safety exam compliance is critical, as outlined in lab safety frameworks .

Advanced Research Questions

Q. How can computational methods improve the reaction design for this compound derivatives?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT or ab initio) to model transition states and reaction pathways. Tools like Gaussian or ORCA can predict regioselectivity in amine protection. Combine with machine learning to analyze experimental datasets and identify optimal reaction conditions (e.g., solvent polarity, pH) . For example, ICReDD’s approach integrates computational and experimental data to accelerate reaction discovery .

Q. How do researchers resolve contradictions in kinetic data for this compound hydrolysis under varying pH conditions?

- Methodological Answer : Use multivariate analysis to dissect pH-dependent degradation mechanisms. For inconsistent rate constants, perform replicate experiments under controlled buffered conditions. Employ Arrhenius plots to isolate temperature effects. Advanced techniques like stopped-flow spectroscopy can capture transient intermediates, while MD simulations model solvent interactions .

Q. What advanced separation technologies are suitable for purifying this compound from complex mixtures?

- Methodological Answer : High-performance countercurrent chromatography (HPCCC) offers high resolution for polar analogues. For scale-up, consider membrane-based separations (e.g., nanofiltration) to retain Boc-protected compounds while removing smaller impurities. Optimize parameters (pore size, pressure) using CRDC-classified methodologies for separation engineering .

Q. How can reactor design principles enhance the scalability of this compound synthesis?

- Methodological Answer : Implement continuous-flow reactors for improved heat/mass transfer and safer Boc-deprotection steps. Use CRDC’s reaction fundamentals and reactor design guidelines to model residence time distribution (RTD) and avoid byproducts. Pilot-scale testing with PAT (Process Analytical Technology) ensures real-time monitoring of critical quality attributes .

Methodological Notes

- Data Validation : Cross-check experimental results with computational predictions (e.g., DFT for NMR shifts) to minimize errors.

- Contradiction Management : Apply Bayesian statistical frameworks to weigh conflicting data and refine hypotheses.

- Safety Compliance : Regularly update risk assessments and SDS reviews, as emphasized in institutional safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.